molecular formula C17H16F3NO2 B5626001 2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5626001
M. Wt: 323.31 g/mol
InChI Key: CZJQQQAAEMTNMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions. For instance, Yang Man-li (2008) described the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using primary compounds like 3-fluoro-4-cyanophenol (Yang Man-li, 2008). Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by Sharma et al. (2018), which involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane followed by other steps (Sharma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques. For example, Sharma et al. (2018) used techniques like HNMR and LC-MS for the structural elucidation of their synthesized compound (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds have been studied extensively. For instance, Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).

Physical Properties Analysis

The physical properties of these compounds can be analyzed using methods like X-ray crystallography. For example, the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was determined using single-crystal X-ray diffraction by Navarrete-Vázquez et al. (2011) (Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis

Chemical properties such as reactivity and interaction with other compounds can be inferred from synthesis and characterization studies. The study by Banks et al. (1996) on N-halogeno compounds, for instance, provides insights into the reactivity and potential applications of similar compounds (Banks et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-2-12-6-5-7-13(10-12)23-11-16(22)21-15-9-4-3-8-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJQQQAAEMTNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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